Leu-Enkephalin

Description

Properties

IUPAC Name |

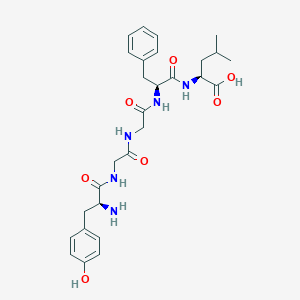

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLZCHNOLZSCCA-VABKMULXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905127 | |

| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enkephalin L | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58822-25-6, 59141-40-1, 14-18-6 | |

| Record name | Enkephalin, leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059141401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCINE ENKEPHALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI01R707R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enkephalin L | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Enduring Legacy of Leu-Enkephalin: A Technical Guide

Foreword

The mid-1970s marked a pivotal moment in neuroscience with the discovery of the body's own morphine-like substances, the enkephalins. This discovery not only solved the long-standing mystery of why opioid receptors exist in the brain but also opened up new avenues for pain research and drug development. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of Leu-enkephalin, one of the first endogenous opioid peptides to be identified. Tailored for researchers, scientists, and drug development professionals, this document delves into the original experimental methodologies, presents key quantitative data, and illustrates the intricate signaling pathways that underpin the function of this remarkable neuropeptide.

The Dawn of Endogenous Opioids: The Discovery of this compound

In 1975, John Hughes and Hans Kosterlitz at the University of Aberdeen, Scotland, provided the definitive answer.[1] Through a series of meticulous experiments, they isolated and characterized two pentapeptides from pig brain extracts that exhibited potent opiate-like activity.[2] They named these compounds "enkephalins," meaning "in the head." The two peptides were identified as Met-enkephalin and this compound, distinguished by their terminal amino acid.[2]

The amino acid sequence of this compound was determined to be Tyr-Gly-Gly-Phe-Leu .[2] This discovery was a landmark achievement, demonstrating for the first time that the body possesses its own intrinsic system for modulating pain and emotion, analogous to the effects of exogenous opiates.

Experimental Protocols: Unraveling the Enkephalin Puzzle

The isolation and characterization of this compound was a technical tour de force, relying on a combination of classic pharmacology and emerging biochemical techniques. The following sections detail the key experimental protocols employed in the seminal research.

Bioassays for Opiate Activity

The primary screening tool used to detect and quantify the opiate-like activity of brain extracts was the use of isolated smooth muscle preparations, specifically the guinea pig ileum and the mouse vas deferens.[3] These tissues are richly innervated and contain opioid receptors that, when activated, inhibit neurotransmitter release and reduce muscle contraction.

2.1.1. Guinea Pig Ileum Bioassay

The guinea pig ileum preparation is a classic pharmacological tool for studying the effects of opioids. The principle of this assay is that opioids inhibit the electrically-induced contractions of the ileum by presynaptically inhibiting the release of acetylcholine.

-

Tissue Preparation: A segment of the terminal ileum is dissected from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Experimental Setup: One end of the ileum segment is attached to a fixed point, and the other is connected to an isotonic transducer to record muscle contractions on a kymograph or a more modern data acquisition system. The tissue is subjected to electrical field stimulation to elicit regular twitch contractions.

-

Assay Procedure: Aliquots of the brain extract or standard opioid agonists are added to the organ bath. The inhibitory effect is quantified by the reduction in the amplitude of the electrically-induced contractions. The specificity of the opioid effect is confirmed by its reversal with the opioid antagonist, naloxone.

2.1.2. Mouse Vas Deferens Bioassay

Similar to the guinea pig ileum, the mouse vas deferens is a smooth muscle preparation that is highly sensitive to the inhibitory effects of opioids, particularly those acting on δ-opioid receptors.

-

Tissue Preparation: The vasa deferentia are dissected from a mouse and mounted in an organ bath under similar conditions as the guinea pig ileum.

-

Experimental Setup and Procedure: The experimental setup and procedure are analogous to the guinea pig ileum bioassay. The tissue is electrically stimulated to induce contractions, and the inhibitory effects of enkephalins or other opioids are measured. Leucine-enkephalin was found to be more potent in the mouse vas deferens than in the guinea pig ileum, providing an early indication of its receptor selectivity.

Isolation and Purification of this compound

The initial isolation of this compound from brain tissue was a multi-step process designed to purify the small peptide from a complex mixture of other molecules.

-

Tissue Extraction: Pig brains were homogenized in an acidic solution (e.g., 0.1 M HCl) to inactivate proteolytic enzymes and extract the peptides.

-

Adsorption Chromatography: The acidic extract was then passed through a column containing Amberlite XAD-2 resin. This non-polar resin binds the enkephalins and other small organic molecules, while salts and other polar compounds are washed away.

-

Elution and Further Purification: The enkephalins were eluted from the resin with methanol. Subsequent purification steps involved techniques such as paper chromatography and electrophoresis to separate Met-enkephalin and this compound from each other and from other contaminating peptides.

Sequencing of this compound

The determination of the amino acid sequence of this compound was a critical step in its characterization. This was achieved using a combination of the Dansyl-Edman degradation method and mass spectrometry.

-

Dansyl-Edman Degradation: This chemical method sequentially removes amino acids from the N-terminus of the peptide, which are then identified by chromatography.

-

Mass Spectrometry: This technique provides a highly accurate measurement of the mass-to-charge ratio of the peptide and its fragments, allowing for the determination of its amino acid sequence.

The combination of these techniques unequivocally established the primary structure of this compound as Tyr-Gly-Gly-Phe-Leu.

Quantitative Data on this compound

The following tables summarize key quantitative data related to the biological activity and distribution of this compound.

Table 1: Opioid Receptor Binding Affinity of this compound

| Opioid Receptor Subtype | Binding Affinity (Ki, nM) |

| δ (Delta) | 1.26 |

| μ (Mu) | 1.7 |

| κ (Kappa) | No significant interaction |

Data from. Ki values represent the concentration of this compound required to occupy 50% of the receptors.

Table 2: Regional Distribution of this compound in the Human Brain

| Brain Region | Concentration (pmol/g wet weight) |

| Pituitary | 76 - 650 |

| Infundibular Stalk | 76 - 650 |

| Globus Pallidus | 76 - 650 |

| Putamen | 76 - 650 |

| Substantia Nigra | 76 - 650 |

| Amygdala | 76 - 650 |

| Head of Caudate | 76 - 650 |

| Hypothalamus | 76 - 650 |

| Frontal Cortex | 23 - 49 |

| Cerebellum | 23 - 49 |

Data from.

Signaling Pathways of this compound

This compound exerts its physiological effects by binding to and activating δ-opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the modulation of neuronal activity.

G-Protein Coupling and Downstream Effectors

Upon binding of this compound, the δ-opioid receptor undergoes a conformational change that allows it to couple to inhibitory G-proteins of the Gi/Go family. This coupling leads to the dissociation of the G-protein into its α and βγ subunits, which then go on to modulate the activity of various downstream effector molecules.

4.1.1. Inhibition of Adenylyl Cyclase

The Gαi/o subunit directly inhibits the activity of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream target proteins.

4.1.2. Modulation of Ion Channels

The Gβγ subunit plays a crucial role in modulating the activity of ion channels.

-

Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit directly binds to and inhibits the opening of voltage-gated calcium channels (N-type and L-type). This reduces the influx of calcium into the presynaptic terminal, which is a critical step for the release of neurotransmitters.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit also binds to and activates GIRK channels. This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential.

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, which underlies the analgesic and other physiological effects of this compound.

Experimental Workflow: From Brain to Peptide

The discovery of this compound followed a logical and systematic experimental workflow, as depicted in the diagram below.

Conclusion and Future Directions

The discovery of this compound was a seminal event in neuroscience that fundamentally changed our understanding of pain, addiction, and emotion. The pioneering work of Hughes and Kosterlitz not only identified a new class of neurotransmitters but also laid the groundwork for decades of research into the endogenous opioid system. The experimental protocols they developed, particularly the use of bioassays, remain relevant today.

The detailed understanding of the signaling pathways of this compound continues to inform the development of novel analgesic drugs with improved side-effect profiles. By targeting specific components of the δ-opioid receptor signaling cascade, it may be possible to harness the pain-relieving properties of the endogenous opioid system while minimizing the adverse effects associated with traditional opioid medications. The legacy of this compound is a testament to the power of fundamental scientific inquiry to drive innovation in medicine.

References

- 1. Physiology, Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of two related pentapeptides from the brain with potent opiate agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure and Chemical Properties of Leu-Enkephalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-enkephalin is an endogenous opioid pentapeptide that plays a crucial role in nociception, mood regulation, and autonomic functions. As a naturally occurring ligand for opioid receptors in the central nervous system, it has been the subject of extensive research to understand its physiological roles and to guide the development of novel analgesic drugs with improved side-effect profiles. This technical guide provides a comprehensive overview of the core structural and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its primary signaling pathway.

Structure and Chemical Properties

This compound is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1][2] It is one of the two primary forms of enkephalins, the other being Met-enkephalin. The N-terminal tyrosine residue is considered essential for its opioid activity, analogous to the 3-hydroxyl group on morphine.[1][2] this compound is derived from the precursor protein proenkephalin.[3]

Quantitative Data Summary

The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C28H37N5O7 | |

| Molecular Weight | 555.62 g/mol | |

| 555.27 g/mol | ||

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu (YGGFL) | |

| Isoelectric Point (pI) | ~6.81 | |

| Solubility | Soluble to 1 mg/ml in water | |

| Soluble in DMSO (116.67 mg/mL) and H2O (100 mg/mL) with sonication | ||

| Soluble in ethanol, DMSO, and dimethyl formamide (~25 mg/ml) | ||

| Soluble in PBS (pH 7.2) at approximately 10 mg/ml | ||

| Receptor Binding Affinity (Ki) | ||

| δ-opioid receptor (DOR) | 1.26 nM | |

| 4.0 nM | ||

| 18.9 nM | ||

| μ-opioid receptor (MOR) | 1.7 nM | |

| 3.4 nM | ||

| κ-opioid receptor (KOR) | >1,000 nM |

Biological Activity and Signaling Pathway

This compound primarily functions as an agonist at the δ-opioid and μ-opioid receptors, with a significantly greater preference for the former. It has little to no affinity for the κ-opioid receptor. Upon binding to these G-protein coupled receptors (GPCRs), this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates neuronal excitability and produces the analgesic and other physiological effects associated with opioid receptor activation.

Caption: this compound signaling pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H2O

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling (for Phe, Gly, Gly, Tyr in sequence):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).

-

Final Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purification by High-Performance Liquid Chromatography (HPLC)

Materials:

-

Crude this compound

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Methodology:

-

Sample Preparation: Dissolve the crude this compound in a small volume of Mobile Phase A.

-

HPLC Separation:

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes) at a flow rate of 1 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak, which represents the pure this compound.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity (>95%).

-

Lyophilization: Freeze the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for a specific opioid receptor (e.g., μ-opioid receptor).

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells)

-

Radioligand with high affinity for the receptor (e.g., [3H]DAMGO for μ-opioid receptor)

-

Unlabeled this compound (test ligand)

-

Non-specific binding control (e.g., Naloxone)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine

-

96-well plates

-

Cell harvester

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Methodology:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of radioligand and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of radioligand and 50 µL of a high concentration of Naloxone (e.g., 10 µM).

-

Competitive Binding: 50 µL of radioligand and 50 µL of varying concentrations of this compound.

-

-

Incubation: Add 100 µL of the membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the core structural and chemical properties of this compound, along with comprehensive experimental protocols for its synthesis, purification, and biological characterization. The provided data and methodologies serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are investigating the endogenous opioid system and designing novel therapeutic agents. The visualization of the signaling pathway and experimental workflow further aids in the conceptual understanding of this compound's function and the processes involved in its study.

References

A Technical Guide to Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous pentapeptide neurotransmitter that plays a crucial role in the modulation of pain, emotional states, and various physiological processes. As a ligand for opioid receptors, its study provides valuable insights into the development of novel analgesics and therapeutic agents with improved side-effect profiles. This technical guide provides an in-depth overview of the core biochemical and physiological aspects of this compound, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction

Discovered in 1975, this compound is a member of the enkephalin family of endogenous opioid peptides.[1] It is derived from the precursor protein proenkephalin, which also yields multiple copies of Met-enkephalin.[1] this compound can also be generated from a distinct precursor, prodynorphin.[2][3] Its amino acid sequence, Tyr-Gly-Gly-Phe-Leu, is critical for its biological activity, with the N-terminal tyrosine residue being essential for binding to opioid receptors.[4] This peptide is widely distributed throughout the central and peripheral nervous systems, highlighting its diverse physiological functions.

Biochemical Properties

| Property | Value | Reference |

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu | |

| Molecular Formula | C28H37N5O7 | |

| Molar Mass | 555.62 g/mol | |

| CAS Number | 58822-25-6 |

Physiological Roles and Therapeutic Potential

This compound is involved in a wide array of physiological processes, primarily through its interaction with opioid receptors. Its main functions include:

-

Analgesia: By acting on opioid receptors in the brain and spinal cord, this compound can dampen the perception of pain.

-

Stress Response Regulation: It plays a role in modulating the body's response to stress.

-

Gastrointestinal Motility: Enkephalins can slow down gastrointestinal movement.

-

Mood and Emotion: Through its actions in the limbic system, it can influence emotional states.

The therapeutic potential of this compound and its analogs is a significant area of research, particularly in the development of analgesics with reduced side effects compared to traditional opioids. However, the native peptide has a very short half-life in vivo due to rapid degradation by peptidases, which limits its clinical utility. Research efforts are focused on developing more stable analogs with improved pharmacokinetic profiles.

Receptor Interactions and Signaling Pathways

This compound primarily exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). It displays a higher affinity for the δ-opioid receptor (DOR) and a moderate affinity for the μ-opioid receptor (MOR), with little to no activity at the κ-opioid receptor (KOR).

Upon binding to MOR or DOR, this compound initiates a cascade of intracellular signaling events. The activated G-protein (typically of the Gi/o family) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which results in neuronal hyperpolarization and reduced neurotransmitter release.

In addition to G-protein signaling, agonist binding can also trigger the recruitment of β-arrestin proteins to the receptor. β-arrestin binding leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. The balance between G-protein and β-arrestin signaling (biased agonism) is a key area of investigation for developing drugs with more specific effects.

Signaling Pathway of this compound

Caption: this compound signaling cascade.

Quantitative Data

Receptor Binding Affinities

The binding affinity of this compound and its analogs to opioid receptors is a critical determinant of their potency and selectivity. This is typically quantified using Ki or IC50 values from radioligand binding assays.

| Compound | Receptor | Ki (nM) | IC50 (nM) | Reference |

| This compound | δ-Opioid Receptor | 1.26 | - | |

| μ-Opioid Receptor | 1.7 | - | ||

| [Phe(p-NH2)4]DTLET | δ-Opioid Receptor | - | 39 |

Functional Activity

The functional activity of this compound is assessed by measuring its ability to elicit a biological response, such as G-protein activation or β-arrestin recruitment. This is often expressed as an EC50 value.

| Assay | Receptor | EC50 (nM) | Reference |

| β-Arrestin 2 Recruitment | δ-Opioid Receptor | 8.9 | |

| μ-Opioid Receptor | 977 |

Pharmacokinetic Parameters

The in vivo efficacy of this compound is limited by its poor pharmacokinetic profile. Analogs have been developed to improve stability and bioavailability.

| Compound | Half-life (t1/2) in rat plasma | Reference |

| This compound | < 20 min | |

| 3-Fluoro derivative of this compound | 82.3 min | |

| KK-103 (N-pivaloyl analog) | 37 hours |

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis

Caption: Solid-phase synthesis of this compound.

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

-

Coupling reagents: HBTU/HOBt or DIC/Oxyma, and a base such as DIPEA

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Activate the next Fmoc-amino acid (Fmoc-Phe-OH) by dissolving it with coupling reagents (e.g., HBTU/HOBt/DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction for completion using a ninhydrin test.

-

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Gly, Gly, Tyr(tBu)).

-

Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tBu protecting group from tyrosine.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by RP-HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for opioid receptors expressed in cell membranes.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR)

-

Unlabeled this compound (competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Nonspecific binding control (e.g., high concentration of naloxone)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare a membrane suspension from cells overexpressing the target opioid receptor.

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells. For total binding, add buffer instead of competitor. For nonspecific binding, add a saturating concentration of a non-radiolabeled antagonist (e.g., naloxone).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels in response to forskolin stimulation.

Materials:

-

Cells expressing the Gi-coupled opioid receptor of interest

-

Forskolin

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell culture medium and plates

Procedure:

-

Cell Seeding: Seed the cells in a 96- or 384-well plate and culture overnight.

-

Compound Treatment: Pre-incubate the cells with increasing concentrations of this compound for a short period.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value for the inhibition of cAMP production.

β-Arrestin Recruitment Assay

This protocol describes a common method to measure the recruitment of β-arrestin to an activated opioid receptor, often using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology.

Materials:

-

Cells co-expressing the opioid receptor fused to a donor/enzyme fragment and β-arrestin fused to an acceptor/complementary enzyme fragment.

-

This compound

-

Assay-specific substrate/reagents

-

Luminometer or plate reader capable of detecting the specific signal.

Procedure:

-

Cell Seeding: Seed the engineered cells in an appropriate assay plate.

-

Agonist Stimulation: Add increasing concentrations of this compound to the cells and incubate for a specified time to allow for β-arrestin recruitment.

-

Signal Detection: Add the substrate and measure the resulting luminescence or BRET signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 for β-arrestin recruitment.

In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a classic method to evaluate the central analgesic effects of compounds in rodents.

Materials:

-

Hot plate apparatus with adjustable temperature

-

Experimental animals (mice or rats)

-

This compound or its analog for injection

-

Vehicle control

-

Timer

Procedure:

-

Acclimatization: Acclimatize the animals to the testing room and handling.

-

Baseline Latency: Determine the baseline latency for each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55°C) and measuring the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer this compound (or analog) or vehicle to the animals via the desired route (e.g., intracerebroventricular, intravenous).

-

Post-Treatment Latency: At various time points after drug administration, place the animals back on the hot plate and measure the response latency.

-

Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Conclusion

This compound remains a cornerstone for research into the endogenous opioid system. Its well-defined structure and pharmacology provide a valuable tool for understanding the molecular mechanisms of pain and for the rational design of novel therapeutics. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in pharmacology, neuroscience, and drug development to further explore the multifaceted roles of this important neuropeptide.

References

- 1. GPCR β-Arrestin Product Solutions [discoverx.com]

- 2. maze.conductscience.com [maze.conductscience.com]

- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Synthesis and Precursors of Leu-Enkephalin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous synthesis of Leu-enkephalin, an essential opioid peptide with significant implications for pain modulation and neurotransmission. This document details the molecular precursors, enzymatic processing, and regulatory pathways involved in its biosynthesis, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Introduction to this compound

This compound is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] It is an endogenous opioid peptide that plays a crucial role as a neurotransmitter, primarily in the modulation of pain perception.[1] this compound exerts its effects by binding to opioid receptors, predominantly the delta-opioid receptor, and to a lesser extent, the mu-opioid receptor. Its synthesis is a complex, multi-step process involving a large precursor protein and a series of enzymatic cleavages.

The Proenkephalin Precursor

The primary precursor for this compound is proenkephalin (PENK), a polypeptide encoded by the PENK gene.[1][2][3] The human proenkephalin gene is located on chromosome 8 and consists of four exons. The main exon, exon IV, contains the sequences for all the biologically active opioid peptides derived from this precursor. Each molecule of proenkephalin contains one copy of the this compound sequence and six copies of the Met-enkephalin sequence.

Table 1: Opioid Peptides Derived from Human Proenkephalin

| Peptide | Sequence | Copy Number per Proenkephalin Molecule |

| Met-enkephalin | Tyr-Gly-Gly-Phe-Met | 6 |

| This compound | Tyr-Gly-Gly-Phe-Leu | 1 |

| Met-enkephalin-Arg-Phe | Tyr-Gly-Gly-Phe-Met-Arg-Phe | 1 |

| Met-enkephalin-Arg-Gly-Leu | Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu | 1 |

Enzymatic Processing of Proenkephalin

The liberation of this compound from the proenkephalin precursor is a highly regulated process that occurs within the secretory pathway of neurons and neuroendocrine cells. It involves the sequential action of several proteases.

Initial Endoproteolytic Cleavage

The initial and rate-limiting step in proenkephalin processing is the endoproteolytic cleavage at specific pairs of basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys) that flank the enkephalin sequences. This cleavage is primarily carried out by two families of enzymes: the prohormone convertases (PCs) and the cysteine protease cathepsin L.

-

Prohormone Convertases (PC1/3 and PC2): These serine proteases are key enzymes in the processing of many prohormones and neuropeptide precursors. PC1/3 and PC2 exhibit different cleavage specificities. PC2 is considered the principal enzyme for generating smaller, active opioid peptides from proenkephalin. Both enzymes cleave at various Lys-Arg and Lys-Lys sites. PC2 can also efficiently cleave at Arg-Arg-Val and Lys-Lys-Met sites that are not cleaved by PC1/3.

-

Cathepsin L: This cysteine protease, found in secretory vesicles, also plays a significant role in proenkephalin processing. Unlike PCs, which typically cleave on the C-terminal side of paired basic residues, cathepsin L can cleave between the two basic residues or at the N-terminal side.

The processing of proenkephalin is a phased process, with initial cleavages occurring before the trans-Golgi network, followed by a second phase of processing in an acidic environment within or distal to the trans-Golgi network. The entire processing of proenkephalin to its final products is typically completed within two hours of its synthesis.

Exopeptidase Trimming

Following the initial endoproteolytic cleavage, the resulting intermediate peptides contain C-terminal basic residue extensions. These basic amino acids are subsequently removed by the action of Carboxypeptidase E (CPE) , also known as enkephalin convertase. CPE is a carboxypeptidase B-like exopeptidase that specifically cleaves C-terminal lysine or arginine residues, yielding the mature, biologically active this compound.

Table 2: Key Enzymes in this compound Synthesis

| Enzyme | Family | Location | Primary Function in this compound Synthesis |

| Prohormone Convertase 1/3 (PC1/3) | Serine Protease | Secretory Vesicles | Initial endoproteolytic cleavage of proenkephalin at paired basic residues. |

| Prohormone Convertase 2 (PC2) | Serine Protease | Secretory Vesicles | Major enzyme for the generation of smaller, active opioid peptides from proenkephalin. |

| Cathepsin L | Cysteine Protease | Secretory Vesicles | Endoproteolytic cleavage of proenkephalin, often between or at the N-terminus of paired basic residues. |

| Carboxypeptidase E (CPE) | Metallocarboxypeptidase | Secretory Granules | Removal of C-terminal basic residues from enkephalin precursors to generate the mature peptide. |

Regulation of Proenkephalin Gene Expression

The synthesis of this compound is tightly regulated at the level of proenkephalin gene expression. Several signaling pathways have been shown to modulate the transcription of the PENK gene.

The cyclic AMP (cAMP) and protein kinase C (PKC) pathways are major regulators of proenkephalin mRNA levels. The induction of proenkephalin gene expression through the cAMP pathway is dependent on the activity of L-type Ca2+ channels, indicating a synchronization between cAMP signaling and neuronal depolarization.

Experimental Protocols

The study of this compound synthesis and processing relies on a variety of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Radioimmunoassay (RIA) for this compound Quantification

Radioimmunoassay is a highly sensitive method for quantifying this compound in biological samples.

Principle: This is a competitive binding assay where a known quantity of radiolabeled this compound (e.g., with 125I) competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.

Methodology:

-

Sample Preparation:

-

Collect tissue or fluid samples and immediately place them on ice to prevent degradation.

-

Homogenize tissue samples in an appropriate extraction buffer (e.g., 1 M acetic acid) and centrifuge to remove cellular debris.

-

Extract peptides from the supernatant using a solid-phase extraction (SPE) C18 column.

-

Elute the peptides and lyophilize them. Reconstitute the dried extract in RIA buffer.

-

-

Assay Procedure:

-

Prepare a standard curve using known concentrations of unlabeled this compound.

-

In polystyrene tubes, add the prepared sample or standard, a fixed amount of anti-Leu-enkephalin antibody, and a fixed amount of 125I-labeled this compound.

-

Incubate the mixture at 4°C for 16-24 hours to allow for competitive binding.

-

Separate the antibody-bound enkephalin from the free enkephalin. This is typically achieved by adding a secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol to precipitate the antibody-antigen complexes.

-

Centrifuge the tubes to pellet the precipitate.

-

Aspirate the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled this compound standards.

-

Determine the concentration of this compound in the samples by interpolating their percentage of bound radioactivity on the standard curve.

-

High-Performance Liquid Chromatography (HPLC) for this compound Separation

HPLC is a powerful technique for the separation and purification of this compound from complex biological mixtures.

Principle: Reversed-phase HPLC (RP-HPLC) separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.

Methodology:

-

Sample Preparation: Prepare tissue or fluid extracts as described for RIA.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time (e.g., 5% to 60% B in 30 minutes).

-

Flow Rate: Typically 1 ml/min.

-

Detection: UV absorbance at 214 nm or 280 nm. For enhanced sensitivity and specificity, electrochemical detection can be used.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the elution time of a this compound standard.

-

The identity of the peptide in the collected fractions can be confirmed by subsequent analysis, such as mass spectrometry or RIA.

-

Mass Spectrometry (MS) for this compound Identification and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of this compound.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. For peptide analysis, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions. Tandem mass spectrometry (MS/MS) is used to fragment the peptide ions and obtain sequence information.

Methodology:

-

Sample Preparation: Samples are typically purified by HPLC prior to MS analysis. The collected fractions are dried and reconstituted in a solvent compatible with the MS ionization source.

-

Mass Spectrometric Analysis:

-

Ionization: ESI or MALDI.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Identification: The mass of the intact this compound ([M+H]+ = 556.2771 Da) is measured with high accuracy. For unambiguous identification, tandem MS (MS/MS) is performed. The fragmentation pattern of the precursor ion is compared to a known fragmentation spectrum of a synthetic this compound standard.

-

Quantification: For quantitative analysis, Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method. This involves selecting a specific precursor ion (the intact this compound) and monitoring one or more of its specific fragment ions. The signal intensity is proportional to the amount of the peptide in the sample. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

-

Conclusion

The endogenous synthesis of this compound is a complex and tightly regulated process that is fundamental to its physiological role. A thorough understanding of its precursor, proenkephalin, the enzymatic machinery responsible for its processing, and the signaling pathways that control its expression is crucial for researchers in neuroscience and drug development. The methodologies outlined in this guide provide a robust framework for the investigation of this important opioid peptide. Continued research in this area will undoubtedly uncover further intricacies of this compound biosynthesis and its role in health and disease, paving the way for novel therapeutic interventions.

References

An In-Depth Technical Guide on the Proenkephalin Gene and its Post-Translational Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proenkephalin gene (PENK), a critical component of the endogenous opioid system, encodes the precursor protein proenkephalin. This precursor undergoes complex, tissue-specific post-translational processing to yield a suite of biologically active peptides, most notably Met-enkephalin and Leu-enkephalin. These enkephalins, along with other proenkephalin-derived peptides, play pivotal roles in a vast array of physiological processes, including pain modulation, emotional regulation, and neuroendocrine function. Their interaction with opioid receptors makes them key targets for analgesic drug development and research into neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the PENK gene, the intricate post-translational processing of its protein product, and the downstream signaling events, with a focus on quantitative data and detailed experimental methodologies.

The Proenkephalin Gene (PENK)

The human PENK gene is located on chromosome 8 and contains four exons. The final exon encodes the majority of the proenkephalin protein, a polypeptide of approximately 267 amino acids.[1] The structure of the proenkephalin protein is characterized by the presence of multiple copies of opioid peptides flanked by pairs of basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys), which serve as cleavage sites for processing enzymes.[1] Specifically, a single proenkephalin precursor molecule contains four copies of Met-enkephalin, one copy of this compound, one copy of the octapeptide Met-enkephalin-Arg-Gly-Leu, and one copy of the heptapeptide Met-enkephalin-Arg-Phe.[1]

Transcriptional Regulation

The expression of the PENK gene is a dynamic process regulated by a variety of signaling pathways, ensuring that the production of enkephalins can be modulated in response to physiological demands. Key regulatory elements within the PENK promoter include a cAMP-responsive element (CRE) and an AP-1 binding site.[2][3] This allows for the induction of PENK transcription by agents that increase intracellular cyclic AMP (cAMP) levels, such as neurotransmitters acting through Gs-coupled receptors, and by activators of the protein kinase C (PKC) pathway, which often involves the AP-1 transcription factor complex. Transcription factors such as CREB (cAMP response element-binding protein) and members of the Fos and Jun families (which constitute AP-1) have been shown to bind to these regulatory regions and modulate PENK gene expression.

Post-Translational Processing of Proenkephalin

The conversion of the inactive proenkephalin precursor into biologically active peptides is a multi-step process that occurs primarily within the trans-Golgi network and secretory vesicles. This intricate processing cascade involves a series of endo- and exopeptidases.

Key Processing Enzymes

-

Prohormone Convertases (PCs): The initial and rate-limiting step in proenkephalin processing is the endoproteolytic cleavage at paired basic amino acid residues. This is primarily carried out by two members of the subtilisin-like proprotein convertase family: PC1/3 and PC2. The tissue-specific expression and differential substrate specificities of these enzymes contribute to the varied processing of proenkephalin in different neuronal and endocrine tissues.

-

Carboxypeptidase E (CPE): Following endoproteolytic cleavage by PCs, the C-terminal basic residues are removed from the peptide intermediates by Carboxypeptidase E (CPE), also known as enkephalin convertase. This exopeptidase action is essential for generating the final, fully active enkephalin peptides.

The processing of proenkephalin is not always complete, leading to the secretion of a mixture of fully processed enkephalins and larger, partially processed precursor fragments. The extent of processing can vary depending on the tissue and physiological state, adding another layer of complexity to the regulation of the endogenous opioid system.

Quantitative Data

Proenkephalin mRNA and Peptide Distribution

The expression of the PENK gene and the resulting peptide concentrations exhibit significant regional variation throughout the central nervous system and in peripheral tissues. The adrenal medulla is a particularly rich source of proenkephalin and its derivatives. In the human brain, the highest concentrations of enkephalins are generally found in the globus pallidus, caudate nucleus, and putamen, regions of the basal ganglia involved in motor control and reward.

Table 1: Regional Distribution of this compound in the Human Brain

| Brain Region | This compound Concentration (pmol/g wet weight) |

| Globus Pallidus | 650 ± 150 |

| Putamen | 450 ± 100 |

| Caudate Nucleus (Head) | 350 ± 80 |

| Substantia Nigra | 300 ± 70 |

| Hypothalamus | 250 ± 60 |

| Amygdala | 200 ± 50 |

| Infundibular Stalk | 150 ± 40 |

| Pituitary Gland | 100 ± 25 |

| Frontal Cortex | 49 ± 10 |

| Cerebellum | 23 ± 5 |

Data are presented as mean ± SEM.

Receptor Binding Affinities

Met-enkephalin and this compound exhibit differential binding affinities for the three major classes of opioid receptors: mu (μ), delta (δ), and kappa (κ). These affinities, typically expressed as the inhibition constant (Ki), determine the potency and pharmacological profile of each peptide. In general, both Met-enkephalin and this compound show a higher affinity for δ-opioid receptors.

Table 2: Binding Affinities (Ki, nM) of Enkephalins for Human Opioid Receptors

| Ligand | Mu (μ) Opioid Receptor | Delta (δ) Opioid Receptor | Kappa (κ) Opioid Receptor |

| Met-Enkephalin | 1.7 | 1.26 | > 1000 |

| This compound | ~20 | ~1 | > 1000 |

Ki values represent the concentration of the ligand that inhibits 50% of radioligand binding. Lower values indicate higher affinity.

Experimental Protocols

Northern Blot Analysis for Proenkephalin mRNA

This protocol outlines the detection and quantification of PENK mRNA from total RNA isolated from tissues or cells.

-

RNA Isolation: Extract total RNA from the sample of interest using a guanidinium thiocyanate-phenol-chloroform-based method or a commercially available kit. Assess RNA integrity and quantity using gel electrophoresis and spectrophotometry.

-

Gel Electrophoresis: Separate 10-20 µg of total RNA per lane on a 1% agarose gel containing formaldehyde to denature the RNA. Include an RNA ladder for size determination.

-

Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action or electroblotting.

-

UV Cross-linking: Fix the RNA to the membrane by exposing it to ultraviolet (UV) radiation.

-

Prehybridization: Block non-specific binding sites on the membrane by incubating it in a prehybridization solution (e.g., containing salmon sperm DNA and Denhardt's solution) for at least 4 hours at the hybridization temperature.

-

Probe Labeling: Prepare a radiolabeled or non-radioactively labeled cDNA or cRNA probe complementary to the PENK mRNA sequence.

-

Hybridization: Add the labeled probe to a fresh hybridization solution and incubate with the membrane overnight at the appropriate temperature (e.g., 42°C for formamide-containing buffers).

-

Washing: Wash the membrane with a series of buffers of increasing stringency to remove unbound probe.

-

Detection: Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence/colorimetric methods (for non-radioactive probes).

-

Quantification: Quantify the signal intensity using densitometry and normalize to a housekeeping gene to determine relative PENK mRNA abundance.

Western Blot Analysis for Proenkephalin Protein

This protocol describes the detection of the proenkephalin precursor protein from cell or tissue lysates.

-

Protein Extraction: Homogenize cells or tissues in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.

-

Protein Quantification: Determine the total protein concentration of the lysates using a colorimetric assay such as the Bradford or BCA assay.

-

SDS-PAGE: Denature and separate 20-50 µg of total protein per lane on a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block non-specific antibody binding sites on the membrane by incubating it in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for proenkephalin overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) for semi-quantitative analysis.

Radioimmunoassay (RIA) for Met-Enkephalin

This protocol details the quantification of Met-enkephalin in biological samples.

-

Sample Preparation: Collect and process biological samples (e.g., plasma, cerebrospinal fluid, tissue homogenates) to extract peptides, often involving acidification and solid-phase extraction.

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of Met-enkephalin.

-

Assay Setup: In assay tubes, add the standards or unknown samples, a constant amount of a specific anti-Met-enkephalin antibody, and a constant amount of radiolabeled Met-enkephalin (e.g., ¹²⁵I-Met-enkephalin).

-

Incubation: Incubate the mixture for a specified period (e.g., 12-24 hours) at 4°C to allow for competitive binding between the labeled and unlabeled Met-enkephalin for the antibody.

-

Separation of Bound and Free Ligand: Separate the antibody-bound radiolabeled Met-enkephalin from the free radiolabeled peptide. This can be achieved by methods such as precipitation with a secondary antibody (e.g., anti-rabbit IgG) and centrifugation.

-

Radioactivity Measurement: Measure the radioactivity in the bound fraction (the pellet) using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled Met-enkephalin as a function of the concentration of the unlabeled standards. Determine the concentration of Met-enkephalin in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

High-Performance Liquid Chromatography (HPLC) for Peptide Separation

This method is used to separate and quantify proenkephalin-derived peptides.

-

Sample Preparation: Extract peptides from biological samples and clarify the extract by centrifugation or filtration.

-

Chromatographic System: Use a reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phase: Prepare a two-solvent mobile phase system. Solvent A is typically an aqueous solution with a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA). Solvent B is an organic solvent, usually acetonitrile, also containing the ion-pairing agent.

-

Gradient Elution: Elute the peptides from the column using a linear gradient of increasing concentration of Solvent B. A typical gradient might run from 5% to 60% Solvent B over 30-60 minutes.

-

Detection: Monitor the column effluent using a UV detector at a wavelength of 214 nm (for the peptide bond) or 280 nm (for aromatic amino acids).

-

Quantification: Identify and quantify the individual peptides by comparing their retention times and peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

Proenkephalin Post-Translational Processing Workflow

References

An In-depth Technical Guide to Leu-Enkephalin Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding characteristics of Leu-enkephalin, an endogenous opioid peptide. The document details its binding affinity for its primary targets, the mu (µ) and delta (δ) opioid receptors, outlines the experimental protocols for determining these interactions, and visualizes the subsequent signaling cascades.

This compound: An Endogenous Opioid Peptide

This compound, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, is a naturally occurring pentapeptide in the vertebrate central nervous system that plays a significant role in pain modulation and other physiological processes[1][2]. It is derived from the precursor protein proenkephalin[1][2]. Pharmacologically, this compound functions as an agonist at both µ- and δ-opioid receptors, exhibiting a notable preference for the δ-opioid receptor[1]. It has minimal interaction with the kappa (κ) opioid receptor. Understanding its binding affinity and selectivity is crucial for the development of novel analgesics and other therapeutics targeting the opioid system.

Quantitative Receptor Binding Affinity

The binding affinity of this compound and its analogs to opioid receptors is typically quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values are determined through competitive radioligand binding assays.

Table 1: Binding Affinity of this compound for Opioid Receptors

| Ligand | Receptor | Binding Affinity (Ki) | Reference |

| This compound | δ-Opioid Receptor (δOR) | 1.26 nM | |

| This compound | µ-Opioid Receptor (µOR) | 1.7 nM |

Table 2: Binding Affinity and Functional Activity of this compound Analogs

| Analog | Receptor | Binding Affinity (Ki) | Functional Activity (IC50/EC50) | Reference |

| Picoline analogs (1j–1l) | δ-Opioid Receptor (δOR) | 6.2–33 nM | 4.6–48 nM (IC50) | |

| Picoline analogs (1j–1l) | µ-Opioid Receptor (µOR) | 9–158 nM | 41–302 nM (IC50) | |

| [Phe(p-NH2)4]DTLET | δ-Opioid Receptor (δOR) | Not Reported | 39 nM (IC50) | |

| This compound | δ-Opioid Receptor (δOR) | Not Reported | 8.9 nM (EC50, β-arrestin 2 recruitment) | |

| This compound | µ-Opioid Receptor (µOR) | Not Reported | 977 nM (EC50, β-arrestin 2 recruitment) |

Note: Ki and IC50/EC50 values are influenced by experimental conditions. Direct comparison between studies should be made with caution.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a standard method for characterizing the interaction between a ligand and a receptor. The following protocol outlines a competitive binding assay to determine the Ki of a test compound like this compound.

Objective: To determine the inhibition constant (Ki) of an unlabeled test compound for a specific opioid receptor subtype.

Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human opioid receptor of interest (µ, δ, or κ).

-

Radioligand: A high-affinity, subtype-selective radiolabeled ligand.

-

For µOR: [³H]DAMGO.

-

For δOR: [³H]DPDPE.

-

For κOR: [³H]U69,593.

-

-

Test Compound: Unlabeled this compound or its analogs at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, combine:

-

The cell membrane preparation.

-

A fixed concentration of the appropriate radioligand.

-

Varying concentrations of the unlabeled test compound.

-

For determining non-specific binding, add the non-specific binding control ligand instead of the test compound.

-

For determining total binding, add binding buffer instead of the test compound.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), protected from light.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding.

-

Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

Upon binding of this compound, both µ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary pathway involves coupling to inhibitory G-proteins (Gαi/o).

Key Signaling Events:

-

G-Protein Activation: Ligand binding causes a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G-protein. This causes the dissociation of the Gα-GTP and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces its excitability. It also inhibits N-type voltage-gated calcium channels, which in turn reduces neurotransmitter release.

-

MAPK Pathway Activation: Opioid receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating various cellular processes.

-

β-Arrestin Recruitment: Following receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin can be recruited to the receptor. This leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways.

Caption: this compound signaling pathway via µ/δ opioid receptors.

Conclusion

This compound demonstrates high affinity for both µ- and δ-opioid receptors, with a preference for the latter. The characterization of its binding properties through techniques like radioligand binding assays is fundamental to understanding its physiological role and for the development of new opioid-based therapeutics. The downstream signaling, primarily through Gαi/o protein coupling, leads to analgesic and other neuromodulatory effects. This guide provides the foundational knowledge and methodologies for researchers in the field of opioid pharmacology and drug discovery.

References

Beyond the Calm: A Technical Guide to the Multifaceted Physiological Functions of Leu-Enkephalin

For Immediate Release

A deep dive into the non-analgesic roles of an endogenous opioid peptide, offering insights for researchers, scientists, and drug development professionals.

While renowned for its pain-alleviating properties, the endogenous opioid peptide Leu-Enkephalin exerts a wide array of physiological effects that extend far beyond analgesia. This technical guide synthesizes current research to provide an in-depth exploration of this compound's influence on the immune system, cardiovascular function, gastrointestinal motility, and the endocrine system, as well as its neuroprotective capabilities. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development.

Modulation of the Immune System

This compound has been shown to be a significant modulator of immune responses, with its effects being dose-dependent. Low concentrations of this compound tend to stimulate immune function, while higher concentrations can lead to immunosuppression[1]. This dual activity suggests a complex regulatory role for this peptide in maintaining immune homeostasis.

Quantitative Data: Immunomodulatory Effects

| Experimental Model | Cell Type | This compound Concentration | Observed Effect | Reference |

| Rat (in vivo, i.c.v. administration) | Plaque-Forming Cells (PFC) | 0.1 and 1 µg/kg | Stimulation of PFC response | [1] |

| Rat (in vivo, i.c.v. administration) | Plaque-Forming Cells (PFC) | 20 and 50 µg/kg | Suppression of PFC response | [1] |

| Human Peripheral Blood Mononuclear Cells (in vitro) | Helper T-cells (Th) | 10⁻¹¹ M | Enhanced activity | [2] |

| Human Peripheral Blood Mononuclear Cells (in vitro) | Suppressor T-cells (Ts) | 10⁻¹² to 10⁻¹³ M and 10⁻⁹ to 10⁻¹⁰ M | Bimodal enhancement of activity | |

| Human Peripheral Blood Mononuclear Cells from HIV+ individuals (in vitro) | Natural Killer (NK) cells | 10⁻¹⁰ and 10⁻⁸ M | Significant augmentation of NK activity |

Experimental Protocols

This assay is utilized to assess the primary humoral immune response by quantifying antibody-producing cells.

-

Animal Sensitization: Male Wistar rats are sensitized with an intraperitoneal injection of sheep red blood cells (SRBC).

-

Intracerebroventricular (i.c.v.) Administration: this compound or saline (control) is administered daily via an i.c.v. cannula.

-

Spleen Cell Preparation: Four days after sensitization, spleens are removed, and a single-cell suspension is prepared.

-